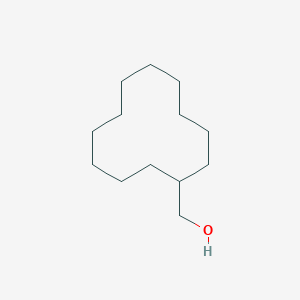

Cyclododecylmethanol

Overview

Description

Cyclododecylmethanol, also known as hydroxymethylcyclododecane, is an organic compound with the molecular formula C₁₃H₂₆O. It is a primary alcohol derived from cyclododecane, a twelve-membered ring structure. This compound is notable for its unique cyclic structure and the presence of a hydroxyl group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecylmethanol can be synthesized through several methods, including:

Reduction of Cyclododecanone: One common method involves the reduction of cyclododecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Grignard Reaction: Another method involves the reaction of cyclododecylmagnesium bromide with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of cyclododecanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Cyclododecylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cyclododecanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to cyclododecane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: Cyclododecanone.

Reduction: Cyclododecane.

Substitution: Cyclododecyl chloride or bromide.

Scientific Research Applications

Chemical Synthesis

Cyclododecylmethanol serves as an important intermediate in organic synthesis. Its structure allows for various functionalizations, making it a valuable building block in the production of more complex molecules.

- Alkylation Reactions : CDM can undergo alkylation to produce derivatives that are useful in pharmaceuticals and agrochemicals.

- Polymer Chemistry : It has been explored as a monomer in the synthesis of polymers, contributing to materials with enhanced mechanical properties.

Case Study : A study published in Materials Sciences and Applications highlighted the use of this compound in synthesizing polyesters with improved thermal stability and mechanical strength, demonstrating its potential as a monomer for high-performance materials .

Pharmaceutical Applications

The unique properties of this compound make it a candidate for drug formulation and delivery systems.

- Drug Solubilization : Due to its hydrophobic nature, CDM can enhance the solubility of poorly soluble drugs, improving bioavailability.

- Carrier Systems : It has been investigated as a component in liposomal formulations, which are critical for targeted drug delivery.

Case Study : Research conducted at the Institute of Medical Science, University of Tokyo, evaluated this compound's efficacy in enhancing the solubility of a specific anticancer drug. The findings indicated that formulations containing CDM significantly improved drug release profiles compared to traditional carriers .

Material Science

In material science, this compound is utilized for its properties that enhance material performance.

- Surfactants and Emulsifiers : Its amphiphilic characteristics enable its use as a surfactant in various formulations, including cosmetics and cleaning agents.

- Coatings and Adhesives : CDM is incorporated into formulations for coatings that require strong adhesion and durability.

Data Table: Applications of this compound

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Monomer for polymers | Enhanced mechanical properties |

| Pharmaceuticals | Drug solubilization | Improved bioavailability |

| Liposomal formulations | Targeted drug delivery | |

| Material Science | Surfactants | Improved emulsification |

| Coatings | Strong adhesion and durability |

Environmental Applications

Emerging research indicates potential applications of this compound in environmental science.

- Biodegradable Surfactants : Studies are exploring its use as a biodegradable surfactant alternative in cleaning products, aiming to reduce environmental impact.

- Pollution Control : Its properties could be harnessed in remediation processes for oil spills or other environmental contaminants.

Mechanism of Action

The mechanism of action of cyclododecylmethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Cyclododecylmethanol can be compared with other similar compounds such as:

Cyclododecanone: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Cyclododecane: A fully saturated cyclic hydrocarbon, it is less reactive due to the absence of functional groups.

Cyclododecyl chloride: Similar in structure but contains a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness: this compound’s uniqueness lies in its combination of a large cyclic structure and a reactive hydroxyl group, making it versatile for various chemical transformations and applications.

Biological Activity

Cyclododecylmethanol, a cyclic alcohol with the chemical formula C12H24O, is gaining attention in various fields due to its unique biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by a twelve-membered carbon ring with a hydroxyl group. Its structure allows for specific interactions with biological systems, influencing its activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A significant investigation demonstrated its effectiveness against various microorganisms using the agar diffusion method. The compound exhibited notable activity against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Aspergillus flavus, Candida albicans

The minimum inhibitory concentration (MIC) values were determined for each microorganism, emphasizing this compound's potential as a natural antimicrobial agent.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Aspergillus flavus | 2.0 |

| Candida albicans | 4.0 |

This table summarizes the effectiveness of this compound against selected pathogens, indicating its potential use in treating infections.

Case Studies

- Natural Antimicrobial Agent : A study on the volatile constituents of Opuntia ficus indica (prickly pear) identified this compound as a major component (1.82%) in its volatile fraction. This study concluded that the compound could serve as a natural antimicrobial agent, particularly in gastrointestinal infections and as an antidiarrheal agent .

- Fragrance Applications : this compound is also explored in fragrance compositions due to its pleasant woody scent profile. Research indicates that it can be combined with other compounds to enhance fragrance characteristics while maintaining compatibility with various ingredients .

- Therapeutic Potential : Investigations into the binding affinity of this compound to progesterone receptors suggest potential applications in hormone-related therapies. This aspect warrants further exploration to assess its efficacy and safety in clinical settings .

Research Findings

A comprehensive review of literature reveals diverse applications and biological activities associated with this compound:

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

- Synergistic Effects : The compound's efficacy may be enhanced when used in combination with other natural extracts or compounds, potentially leading to broader therapeutic applications.

Properties

IUPAC Name |

cyclododecylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYWAZNRRQRPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172316 | |

| Record name | Hydroxymethylcyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-12-2 | |

| Record name | Cyclododecanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethylcyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecanemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxymethylcyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethylcyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.